N'-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide is a chemical compound with the molecular formula C17H15N3O. This compound is known for its unique structure, which includes a cyanophenyl group and a methylphenyl group connected through an acetohydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 2-(4-methylphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-cyanophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(4-cyanophenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(E)-(4-cyanophenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O/c1-13-2-4-14(5-3-13)10-17(21)20-19-12-16-8-6-15(11-18)7-9-16/h2-9,12H,10H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
MCXHUOBOVYYVDJ-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.